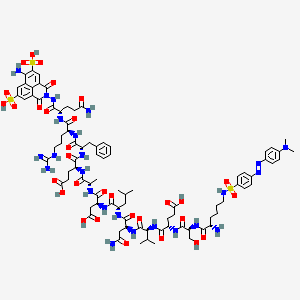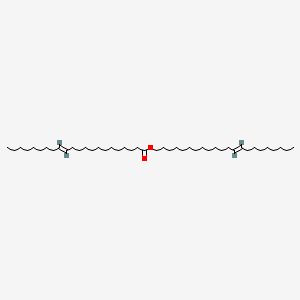
(Tyr0)-BNP-32 (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tyr0)-BNP-32 (human) is a synthetic peptide analog of the human brain natriuretic peptide (BNP). Brain natriuretic peptide is a hormone produced by the heart and is involved in the regulation of blood pressure and fluid balance. The synthetic analog (Tyr0)-BNP-32 is used in various research and clinical applications to study the physiological and pharmacological effects of BNP.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-BNP-32 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (Tyr0)-BNP-32 involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Tyr0)-BNP-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
(Tyr0)-BNP-32 has several scientific research applications, including:
Cardiovascular Research: Studying the effects of BNP on heart function, blood pressure regulation, and fluid balance.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of BNP analogs.
Biochemistry: Understanding the structure-activity relationships of BNP and its analogs.
Clinical Research: Developing diagnostic and therapeutic applications for heart failure and other cardiovascular diseases.
Mecanismo De Acción
(Tyr0)-BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation, natriuresis, and diuresis. The molecular targets include NPR-A and NPR-B receptors, which are involved in the regulation of blood pressure and fluid balance.
Comparación Con Compuestos Similares
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide (CNP): A natriuretic peptide with distinct receptor specificity and physiological roles.
Urodilatin: A renal-specific form of ANP with similar effects on natriuresis and diuresis.
Uniqueness
(Tyr0)-BNP-32 is unique due to its specific amino acid sequence and modifications, which confer distinct pharmacological properties. It is particularly useful in research settings for studying the detailed mechanisms of BNP action and developing new therapeutic strategies for cardiovascular diseases.
Propiedades
Fórmula molecular |
C152H253N51O44S4 |
|---|---|
Peso molecular |
3627.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C152H253N51O44S4/c1-13-81(10)120-146(244)198-106(72-208)140(238)197-105(71-207)139(237)196-104(70-206)138(236)195-103(69-205)126(224)175-64-113(213)178-97(56-77(2)3)123(221)172-66-115(215)180-108(141(239)186-90(32-19-22-48-155)133(231)200-119(80(8)9)145(243)193-98(57-78(4)5)136(234)184-91(34-24-50-168-150(160)161)130(228)183-92(35-25-51-169-151(162)163)131(229)194-101(148(246)247)60-84-62-166-76-176-84)74-250-251-75-109(142(240)191-99(59-82-28-15-14-16-29-82)124(222)173-63-112(212)177-87(33-23-49-167-149(158)159)127(225)182-88(30-17-20-46-153)128(226)187-95(44-54-248-11)132(230)192-100(61-117(217)218)137(235)185-93(134(232)202-120)36-26-52-170-152(164)165)181-116(216)67-174-125(223)102(68-204)179-114(214)65-171-122(220)94(42-43-111(157)211)190-144(242)118(79(6)7)201-135(233)96(45-55-249-12)188-129(227)89(31-18-21-47-154)189-143(241)110-37-27-53-203(110)147(245)107(73-209)199-121(219)86(156)58-83-38-40-85(210)41-39-83/h14-16,28-29,38-41,62,76-81,86-110,118-120,204-210H,13,17-27,30-37,42-61,63-75,153-156H2,1-12H3,(H2,157,211)(H,166,176)(H,171,220)(H,172,221)(H,173,222)(H,174,223)(H,175,224)(H,177,212)(H,178,213)(H,179,214)(H,180,215)(H,181,216)(H,182,225)(H,183,228)(H,184,234)(H,185,235)(H,186,239)(H,187,226)(H,188,227)(H,189,241)(H,190,242)(H,191,240)(H,192,230)(H,193,243)(H,194,229)(H,195,236)(H,196,237)(H,197,238)(H,198,244)(H,199,219)(H,200,231)(H,201,233)(H,202,232)(H,217,218)(H,246,247)(H4,158,159,167)(H4,160,161,168)(H4,162,163,169)(H4,164,165,170)/t81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-/m0/s1 |
Clave InChI |
IMHCBZVHTQQQAD-LLJBDWMFSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


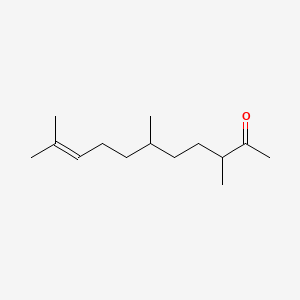

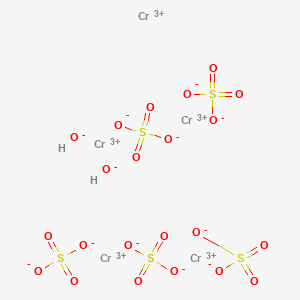


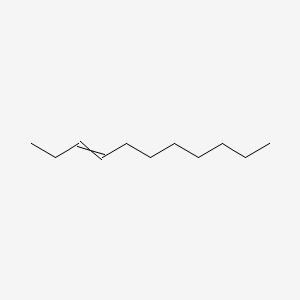
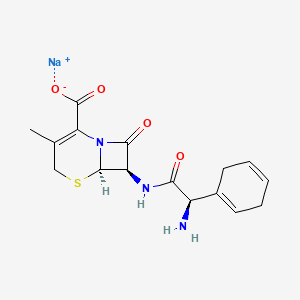
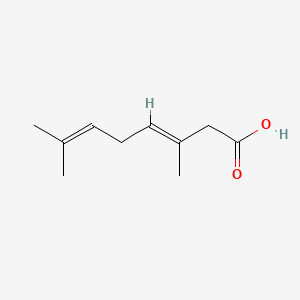
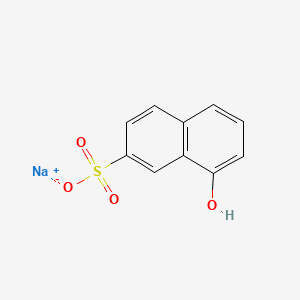
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
